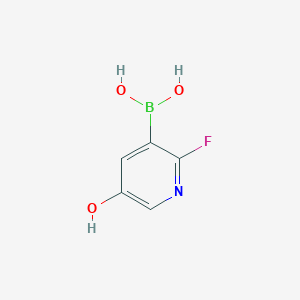
6-Fluoro-1h-pyrazine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-1h-pyrazine-2-thione is a heterocyclic compound containing a pyrazine ring substituted with a fluorine atom and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1h-pyrazine-2-thione typically involves the introduction of a fluorine atom and a thione group into a pyrazine ring. One common method is the nucleophilic substitution reaction where a suitable pyrazine derivative is treated with a fluorinating agent under controlled conditions. The thione group can be introduced via thiolation reactions using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available precursors. The process often includes steps such as halogenation, thiolation, and purification to achieve the desired product with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-1h-pyrazine-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding pyrazine-2-thiol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Pyrazine-2-thiol.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-1h-pyrazine-2-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-1h-pyrazine-2-thione involves its interaction with specific molecular targets. The fluorine atom and thione group contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
6-Chloro-1h-pyrazine-2-thione: Similar structure but with a chlorine atom instead of fluorine.
6-Bromo-1h-pyrazine-2-thione: Contains a bromine atom instead of fluorine.
6-Iodo-1h-pyrazine-2-thione: Contains an iodine atom instead of fluorine.
Uniqueness: 6-Fluoro-1h-pyrazine-2-thione is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity. Fluorine’s high electronegativity and small size make it a valuable substituent in medicinal chemistry, often enhancing the biological activity and metabolic stability of compounds.
Properties
IUPAC Name |
6-fluoro-1H-pyrazine-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2S/c5-3-1-6-2-4(8)7-3/h1-2H,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLXKLSQHPHGTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)C=N1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acetate](/img/structure/B11758505.png)


![8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11758529.png)

![3-Methyl-2-phenylbenzo[f]quinoxaline](/img/structure/B11758538.png)

![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11758557.png)

![7-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11758570.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11758580.png)
![Methyl 2-(1-oxa-8-azaspiro[4.5]decan-3-yl)acetate hydrochloride](/img/structure/B11758581.png)


